molecular formula C9H9F3N2 B12627851 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine

1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine

Cat. No.: B12627851
M. Wt: 202.18 g/mol
InChI Key: QAFABCRJBVXFFJ-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine is a chemical compound with the molecular formula C9H11Cl2F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a cyclopropanamine moiety

Preparation Methods

The synthesis of 1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. The cyclopropanamine moiety is then introduced through cyclopropanation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining consistency and quality .

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reducing agents like lithium aluminum hydride.

    Common Reagents and Conditions: Reagents such as halogens, acids, and bases are frequently used in these reactions. Conditions like temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and yield.

    Major Products: The products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridin-2-YL)cyclopropanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Utilized in the production of

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-3-1-2-6(14-7)8(13)4-5-8/h1-3H,4-5,13H2

InChI Key

QAFABCRJBVXFFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC(=CC=C2)C(F)(F)F)N

Origin of Product

United States

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